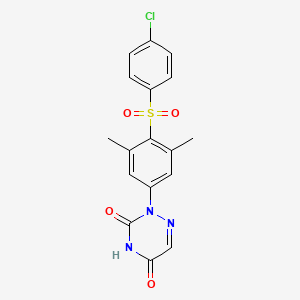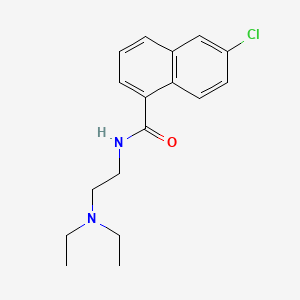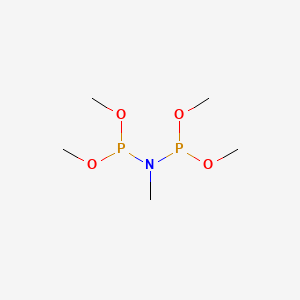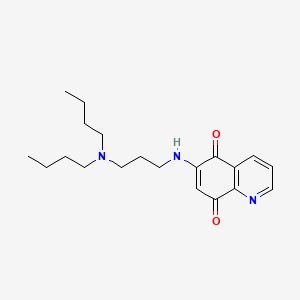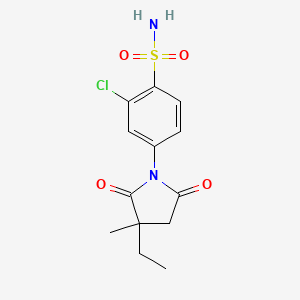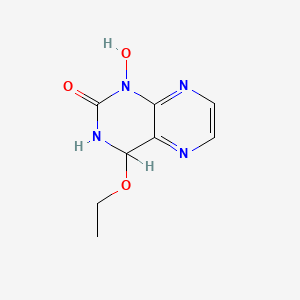
H-Glu-Tyr-Ala-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Glu-Tyr-Ala-Gly-OH is a tetrapeptide consisting of four amino acids: glutamic acid, tyrosine, alanine, and glycine. Peptides like this one are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Glu-Tyr-Ala-Gly-OH, typically involves the stepwise coupling of amino acids. The process requires protecting groups to prevent unwanted reactions. For instance, the amino group of one amino acid can be protected by a tert-butoxycarbonyl (Boc) group, while the carboxyl group of another can be activated using dicyclohexylcarbodiimide (DCC) to form an amide bond .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Glu-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in peptide chemistry include:
DCC: For activating carboxyl groups.
Boc: For protecting amino groups.
Trifluoroacetic acid (TFA): For deprotecting Boc groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Aplicaciones Científicas De Investigación
H-Glu-Tyr-Ala-Gly-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of H-Glu-Tyr-Ala-Gly-OH involves its interaction with specific molecular targets. Peptides can bind to receptors or enzymes, modulating their activity. For instance, the tyrosine residue can participate in phosphorylation, a key process in signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrapeptides like H-Glu-Ala-Gly-Val-OH and H-Glu-Tyr-Ala-Leu-OH .
Uniqueness
H-Glu-Tyr-Ala-Gly-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of tyrosine allows for unique interactions, such as phosphorylation, which may not be possible with other tetrapeptides .
Propiedades
Número CAS |
33135-70-5 |
|---|---|
Fórmula molecular |
C19H26N4O8 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(8-11-2-4-12(24)5-3-11)23-18(30)13(20)6-7-15(25)26/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
Clave InChI |
XKNUSTBMTDCPMA-BPNCWPANSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


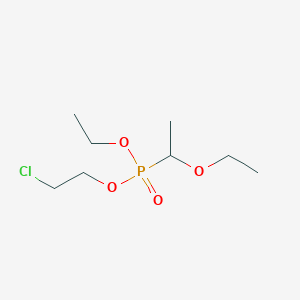
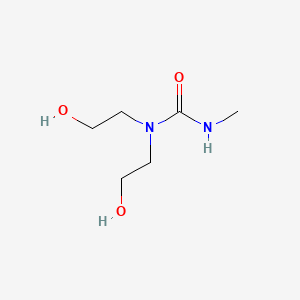
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
